molecular formula C11H16ClNO B13311158 3-Methyl-5-phenylmorpholine hydrochloride

3-Methyl-5-phenylmorpholine hydrochloride

Cat. No.: B13311158
M. Wt: 213.70 g/mol
InChI Key: NGSNLLZWPJEGNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylmorpholine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-methylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reagents: 3-methylmorpholine, phenylmagnesium bromide, hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the hydrochloride salt can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; aqueous or organic solvents; room temperature to reflux.

    Reduction: Lithium aluminum hydride (LiAlH4); anhydrous ether or THF; low temperature to room temperature.

    Substitution: Various nucleophiles (e.g., alkyl halides, acyl chlorides); organic solvents; room temperature to reflux.

Major Products Formed

    Oxidation: N-oxides of 3-Methyl-5-phenylmorpholine.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylmorpholine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    3-Methylmorpholine: Lacks the phenyl group at the 5-position, resulting in different chemical and biological properties.

    5-Phenylmorpholine: Lacks the methyl group at the 3-position, leading to variations in reactivity and applications.

    N-Methylmorpholine: Contains a methyl group on the nitrogen atom, differing in its chemical behavior and uses.

Uniqueness

3-Methyl-5-phenylmorpholine hydrochloride is unique due to the presence of both the methyl and phenyl groups on the morpholine ring. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

3-methyl-5-phenylmorpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-13-8-11(12-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H

InChI Key

NGSNLLZWPJEGNT-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1)C2=CC=CC=C2.Cl

Origin of Product

United States

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